3-Ethylxanthine 3-Ethylxanthine
Brand Name: Vulcanchem
CAS No.: 41078-01-7
VCID: VC7973728
InChI: InChI=1S/C7H8N4O2/c1-2-11-5-4(8-3-9-5)6(12)10-7(11)13/h3H,2H2,1H3,(H,8,9)(H,10,12,13)
SMILES: CCN1C2=C(C(=O)NC1=O)NC=N2
Molecular Formula: C7H8N4O2
Molecular Weight: 180.16 g/mol

3-Ethylxanthine

CAS No.: 41078-01-7

Cat. No.: VC7973728

Molecular Formula: C7H8N4O2

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

3-Ethylxanthine - 41078-01-7

Specification

CAS No. 41078-01-7
Molecular Formula C7H8N4O2
Molecular Weight 180.16 g/mol
IUPAC Name 3-ethyl-7H-purine-2,6-dione
Standard InChI InChI=1S/C7H8N4O2/c1-2-11-5-4(8-3-9-5)6(12)10-7(11)13/h3H,2H2,1H3,(H,8,9)(H,10,12,13)
Standard InChI Key OTUCSVCIIQRSNG-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=O)NC1=O)NC=N2
Canonical SMILES CCN1C2=C(C(=O)NC1=O)NC=N2

Introduction

Overview

3-Methylxanthine (3-MX), a methylated xanthine derivative, has garnered significant attention in pharmacological and biochemical research due to its diverse biological activities. Structurally related to caffeine and theophylline, 3-MX exhibits unique properties as a phosphodiesterase inhibitor, adenosine receptor antagonist, and modulator of cisplatin efficacy in cancer therapy. This article synthesizes data from peer-reviewed studies, chemical databases, and recent preclinical findings to provide a detailed examination of 3-MX's molecular characteristics, metabolic pathways, and therapeutic applications.

Chemical Properties and Structural Analysis

Molecular Composition

3-Methylxanthine (C₆H₆N₄O₂) is a purine alkaloid with a molecular weight of 166.14 g/mol . Its structure features a xanthine backbone (3,7-dihydropurine-2,6-dione) with a methyl group at the N3 position (Figure 1) .

Table 1: Physicochemical Properties of 3-Methylxanthine

PropertyValue
Melting Point>300°C (lit.)
Density1.4434 (rough estimate)
SolubilitySlightly soluble in DMSO and methanol
pKa8.10 (pK1), 11.3 (pK2)
Refractive Index1.6700 (estimate)

Synthesis and Biosynthesis

3-MX is a key metabolite in the biodegradation of theobromine and theophylline. Aspergillus sydowii PT-2 catalyzes the conversion of theobromine to 3-MX via microbial demethylation . In humans, 3-MX forms through hepatic cytochrome P450-mediated oxidation, accounting for ~36% of theophylline’s urinary metabolites .

Pharmacological Mechanisms

Adenosine Receptor Antagonism

3-MX competes with adenosine at A₁ and A₂ₐ receptors, increasing intracellular cAMP levels by inhibiting phosphodiesterase (PDE) . This dual action enhances bronchial smooth muscle relaxation, comparable to theophylline in guinea pig tracheal models .

Synergy with Cisplatin in Oncology

Recent studies demonstrate 3-MX’s role in augmenting cisplatin-induced apoptosis in ovarian cancer (OC) cells . Key findings include:

  • In vivo: 3-MX (20 mg/kg) reduced tumor volume by 48% in ID8-bearing mice when combined with cisplatin .

  • In vitro: IC₅₀ of cisplatin decreased from 37.5 µM to 25.42 µM in SKOV3 cells with 3-MX co-administration .

  • Mechanism: Upregulation of dopamine receptor D1 (DRD1) enhances caspase-3 cleavage and γH2AX expression, promoting DNA damage response .

Table 2: 3-MX’s Impact on Cisplatin Efficacy

ParameterCisplatin AloneCisplatin + 3-MX
Tumor Volume (mm³)450 ± 32234 ± 19*
Apoptosis Rate (%)18.5 ± 2.142.7 ± 3.8*
Bcl-2/Bax Ratio2.1 ± 0.30.9 ± 0.2*

*P < 0.01 vs. cisplatin alone .

Metabolic and Toxicological Profile

Gut Microbiota Interplay

Antibiotic-induced gut dysbiosis elevates 3-MX levels by disrupting microbial metabolism. Germ-free mice exhibit 3-MX concentrations 3.2-fold higher than specific pathogen-free counterparts . Fecal microbiota transplantation (FMT) normalizes 3-MX levels, underscoring microbial regulation .

Therapeutic Applications

Adjuvant in Cancer Chemotherapy

3-MX’s ability to potentiate cisplatin’s efficacy positions it as a promising adjunct in OC treatment. Clinical trials are warranted to validate its translational potential .

Bronchodilation and Anti-Inflammatory Effects

As a PDE inhibitor, 3-MX shows bronchodilatory activity comparable to aminophylline, making it a candidate for asthma management .

Challenges and Future Directions

  • Synthetic Complexity: Selective N3 methylation remains challenging due to xanthine’s three reactive NH groups .

  • Dose Optimization: The therapeutic window for 3-MX in combination therapies requires further elucidation .

Citations ChemicalBook (2025). PMC (2024). PubChem (2025). PMC (2018). Pharmacompass (2005). PubMed (2024). Wikipedia (2025). TargetMol (2025). Sigma-Aldrich (2025).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator